Iron naphthenate

説明

Structure

2D Structure

3D Structure of Parent

特性

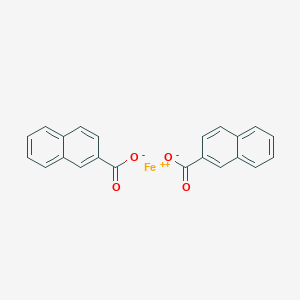

IUPAC Name |

iron(2+);naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Fe/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDSMEGLJGEMDK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338-14-3 | |

| Record name | Naphthenic acids, iron salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, iron salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Iron Naphthenate

Conventional Synthetic Routes

Conventional methods for synthesizing iron naphthenate are well-established and typically involve direct reactions, the use of solvents to facilitate these reactions, or precipitation from solution.

Direct Reaction Mechanisms

The most straightforward method for producing this compound is through the direct reaction of an iron precursor with naphthenic acid. fishersci.no This process generally involves combining an iron salt or iron oxide with naphthenic acids. The reaction is typically conducted under controlled temperature and with constant stirring to ensure a homogenous mixture. Heating is often applied to accelerate the reaction rate and to drive off the water that is produced as a byproduct. fishersci.no The fundamental reaction involves the displacement of a proton from the carboxylic acid group of the naphthenic acid by an iron ion, forming the this compound salt.

Solvent-Assisted Synthesis Approaches

To improve reaction efficiency and product purity, solvent-assisted methods are frequently employed. In this approach, a suitable organic solvent is used to dissolve both the iron precursor and the naphthenic acid. fishersci.no This ensures that the reactants are in the same phase, promoting better interaction and leading to a more complete reaction. The choice of solvent is critical and depends on the solubility of the specific iron precursor and the desired reaction temperature. Common solvents include high-boiling point hydrocarbons. The use of a solvent can facilitate higher yields and a purer final product compared to the direct reaction method. fishersci.no High-temperature thermal decomposition of iron complexes in organic solvents like 1-octadecene (B91540) is a related versatile method for producing uniform iron-based nanoparticles. guidetomalariapharmacology.org

Co-precipitation Techniques

Co-precipitation is a widely used technique, particularly for the synthesis of iron oxide nanoparticles that can be functionalized with naphthenic acids. fishersci.fifoodb.ca This method involves precipitating iron salts from an aqueous solution in the presence of naphthenic acids, which allows for the formation of this compound as a solid product. fishersci.no

In a typical co-precipitation synthesis, the pH of a solution containing ferrous (Fe²⁺) and/or ferric (Fe³⁺) ions is rapidly increased by adding a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). foodb.canih.gov This process is highly sensitive to reaction parameters, including temperature, pH, and the ratio of iron precursors. For instance, studies on the synthesis of γ-Fe₂O₃ (maghemite) nanoparticles have shown that lower temperatures can lead to particle aggregation, whereas higher temperatures (e.g., 80 °C) can produce smaller, non-aggregated particles. wikipedia.org Time-resolved studies have revealed that the formation of the magnetic iron oxide phase can occur within seconds of mixing the precursor and base solutions. nih.govnih.gov Following the initial precipitation, a stabilizer like citric acid may be added to de-agglomerate the particles and ensure colloidal stability. nih.govnih.gov

| Temperature | Particle Size | Observation | Reference |

|---|---|---|---|

| 30 °C | ~30 nm | Particles tend to aggregate. | wikipedia.org |

| 80 °C | ~7 nm | Particles are synthesized without aggregation. | wikipedia.org |

Advanced Synthetic Strategies

Recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing iron-based compounds, including this compound. These strategies often align with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. fishersci.comwikipedia.org In the context of iron compound synthesis, this involves using environmentally benign solvents (like water), renewable starting materials, and energy-efficient processes. wikipedia.org An example is the use of formic acid or molecular hydrogen as green reductants in cascade reactions catalyzed by iron complexes. These approaches aim to provide a more sustainable alternative to conventional methods that may rely on harsh reagents or organic solvents. fishersci.comwikipedia.org

A significant area of green synthesis involves using biological materials as templates or reagents. fishersci.noamericanelements.com Plant-extract-mediated synthesis has emerged as a cost-effective and eco-friendly method for producing iron nanoparticles. fishersci.comwikipedia.org In this approach, aqueous extracts from various plant parts, such as leaves, are used as both reducing and stabilizing agents. fishersci.comwikipedia.orgwikipedia.org

Phytochemicals naturally present in the plant extracts, including polyphenols, flavonoids, proteins, and coenzymes, facilitate the reduction of iron salts (e.g., FeCl₃) to form nanoparticles. wikipedia.orgwikipedia.org For example, extracts from strawberry leaves, green tea, and eucalyptus have been successfully used for this purpose. wikipedia.orgeasychem.org The process is influenced by factors such as the concentration of the iron precursor, the concentration of the plant extract, reaction temperature, and time. fishersci.comwikipedia.org

Bio-inspired synthesis can also involve using specific biomolecules. For instance, a coordination polymer of iron-tannate has been synthesized by reacting natural tannic acid with iron(II) acetate (B1210297) in an aqueous solution under ambient conditions. fishersci.no This method leverages the chelating properties of tannic acid to form a stable, porous microstructure, demonstrating a scalable and environmentally benign route to iron-based coordination polymers. fishersci.no

| Plant Source | Plant Part Used | Iron Precursor | Reference |

|---|---|---|---|

| Strawberry (Fragaria × ananassa) | Leaves and Calyces | FeCl₃·6H₂O, FeCl₂·4H₂O, Fe(NO₃)₃·9H₂O, etc. | wikipedia.org |

| Green Tea (Camellia sinensis) | Leaves | FeCl₃ | easychem.org |

| Eucalyptus (Eucalyptus globulus) | Leaves | Not specified | easychem.org |

| Tamarind (Tamarindus indica) | Leaves | Not specified | wikipedia.org |

Environmentally Benign Synthesis Protocols

The development of environmentally benign synthesis protocols for industrial chemicals is a growing priority, aiming to reduce hazardous waste and energy consumption. For this compound, traditional synthesis often involves organic solvents. However, greener alternatives are being explored, focusing on aqueous systems and solvent-free methods.

One established environmentally considerate method is co-precipitation from an aqueous solution. smolecule.com This approach is analogous to methods used for other metal naphthenates, such as copper naphthenate, which can be synthesized by treating sodium or potassium naphthenate with copper(II) sulfate (B86663) in water. wikipedia.org In the case of this compound, the process involves precipitating iron salts from an aqueous solution in the presence of naphthenic acids. smolecule.com This method minimizes the use of volatile and often toxic organic solvents, replacing them with water, which is a non-toxic and non-flammable medium.

Another advanced green chemistry approach that holds potential for the synthesis of metal carboxylates is mechanochemistry. mdpi.comresearchgate.net This solvent-free technique involves the manual or mechanical grinding of solid reactants. mdpi.com For instance, ruthenium carboxylate complexes have been successfully synthesized by grinding a ruthenium chloride precursor with metal carboxylates, a process that significantly reduces waste compared to conventional solution-based methods. mdpi.com While not yet documented specifically for the large-scale production of this compound, mechanosynthesis represents a promising, environmentally friendly pathway that eliminates solvent use entirely. researchgate.net

The use of renewable resources is another cornerstone of green synthesis. Methodologies using natural extracts, such as those from fruits, have been successfully employed to create metal oxalate (B1200264) nanoparticles, highlighting a trend towards using natural reagents. wisdomlib.org Electrochemical methods, which can use renewably sourced electricity, also present a sustainable pathway for producing valuable carboxylic acids and their derivatives. beilstein-journals.org These innovative approaches could pave the way for future green synthesis protocols for this compound.

Reaction Pathways and Formation Dynamics

The formation of this compound is a complex process, primarily occurring as an interfacial phenomenon in industrial settings like oil refineries and production facilities. acs.org Its reaction pathways are heavily influenced by the chemical environment, particularly the presence of naphthenic acids, water, and iron-containing surfaces, as well as physical parameters like temperature and pressure.

The fundamental reaction pathway involves the direct interaction of naphthenic acids (represented as RCOOH) with iron. smolecule.com In refinery conditions, naphthenic acid corrosion occurs at temperatures between 200°C and 400°C. smolecule.com The reaction proceeds on the steel surface, where iron atoms react with naphthenic acid molecules to form this compound and release hydrogen ions (protons), as shown in the following simplified reaction: smolecule.com

Fe + 2 RCOOH → Fe(RCOO)₂ + H₂

This reaction is a key step in naphthenic acid corrosion, leading to the formation of the soluble this compound salt. smolecule.com

The dynamics of this formation are critically dependent on conditions at the oil-water interface. acs.org Naphthenic acids are amphiphilic, meaning they naturally accumulate at this interface. acs.org The formation process is significantly affected by the pH of the aqueous phase. An increase in pH, which can be caused by a drop in pressure during oil production that releases dissolved carbon dioxide, leads to the dissociation of naphthenic acids into naphthenate anions (RCOO⁻). atamanchemicals.com These anions are then free to react with metal cations present in the water to form naphthenate salts. atamanchemicals.com The general reaction with an iron(II) ion is:

Fe²⁺ + 2 RCOO⁻ → Fe(RCOO)₂

The table below summarizes the key factors influencing the formation of this compound.

| Influencing Factor | Effect on Formation | Scientific Rationale |

| Naphthenic Acid Concentration | Increased formation | Higher concentration of reactants drives the reaction forward. atamanchemicals.com |

| Temperature | Formation typically occurs at high temperatures (200-400°C) | Provides the necessary activation energy for the corrosion reaction to proceed. smolecule.com |

| pH of Water Phase | Increased formation at higher pH | A higher pH promotes the dissociation of naphthenic acid into reactive naphthenate anions. atamanchemicals.com |

| Pressure Drop | Increased formation | Causes CO₂ to be lost from the solution, leading to a rise in brine pH. atamanchemicals.com |

| Presence of Water | Essential for the dissociation of acids and transport of ions | Facilitates the ionization of naphthenic acid and the mobility of metal cations. atamanchemicals.com |

| Flow Dynamics | Influences reaction rate | Affects the transport of reactants to the metal surface and removal of products. smolecule.com |

The formation dynamics also include the potential for further reactions. For example, iron naphthenates formed and trapped under other corrosion product layers, like iron sulfide (B99878), can thermally decompose to form other iron compounds such as magnetite (Fe₃O₄). smolecule.com This indicates that this compound can be both a final product of corrosion and an intermediate in more complex corrosion and deposition processes.

Coordination Chemistry and Structural Elucidation of Iron Naphthenate Complexes

Ligand Coordination and Complexation Phenomena

The formation of iron naphthenate complexes is a classic example of ligand coordination, where the carboxylate groups of naphthenic acids bind to the iron metal center. google.com This interaction can be influenced by various factors, including the nature of the naphthenic acids themselves and the presence of other competing ligands.

Naphthenic acids, derived from petroleum, are not a single compound but rather a complex mixture of cycloaliphatic carboxylic acids. ontosight.ai These acids can vary in their carbon number and the structure of their cyclic and aliphatic portions. This inherent variation in the naphthenate ligands leads to the formation of this compound complexes with a range of stoichiometries and coordination geometries. The carboxylate group of the naphthenate ligand can coordinate to the iron ion in several ways, including monodentate, bidentate, and bridging modes, which is typical for carboxylato ligands. mdpi.comwikipedia.org The iron center, which can exist in the +2 or +3 oxidation state, is often found in octahedral or tetrahedral coordination environments. ontosight.ai The specific coordination mode and geometry are influenced by the structure of the particular naphthenate ligand involved. ontosight.ai For instance, studies on a specific C80 tetraprotic naphthenic acid have provided insights into its interaction with divalent metal ions like Fe²⁺. frontiersin.org

This compound systems can also involve other ligands in addition to naphthenate, forming mixed ligand complexes. ontosight.ai These complexes have garnered attention for their potential applications in various fields. ontosight.ai An example of such a system is the iron isooctanoate naphthenate complex. ontosight.ai In these complexes, the central iron ion is coordinated to both isooctanoate and naphthenate ligands. ontosight.ai The inclusion of a second carboxylate ligand like isooctanoate can modify the physical and chemical properties of the resulting complex, such as its solubility in organic solvents and its catalytic activity. ontosight.aiontosight.ai The synthesis of these mixed ligand complexes typically involves the reaction of an iron salt with a mixture of naphthenic acid and another carboxylic acid, such as isooctanoic acid. ontosight.aiontosight.ai The resulting complexes can exhibit a variety of geometries and stoichiometries depending on the reaction conditions and the relative concentrations of the ligands. ontosight.ai The study of mixed ligand complexes is an active area of research, as it offers a way to fine-tune the properties of the metal complexes for specific applications. bdu.edu.etresearchgate.net

Naphthenate Ligand Variations and Their Coordination to Iron

Theoretical and Computational Investigations of this compound Systems

To gain a deeper understanding of the structure and bonding in this compound complexes, researchers have turned to theoretical and computational methods. These approaches provide valuable insights that complement experimental data.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of transition metal complexes, including those of iron. frontiersin.org DFT calculations can provide detailed information about the nature of the chemical bonds between the iron and the naphthenate ligands. nih.gov These calculations can elucidate the distribution of electron density and the energies of the molecular orbitals, which are crucial for understanding the reactivity and spectroscopic properties of the complexes. nih.gov For instance, DFT has been used to study the thermodynamic stability of metal-carboxylate interactions, which is relevant to the formation of metal naphthenate deposits. The application of DFT extends to understanding reaction mechanisms, such as the catalytic oxidation of heavy oil where this compound is used as a catalyst. mdpi.com

In polynuclear iron complexes, where multiple iron centers are present, phenomena such as electron delocalization and complex magnetic interactions can occur. nih.gov Electron delocalization, or the sharing of electrons between metal centers, is a key feature in mixed-valence iron clusters and can be influenced by the nature of the bridging and terminal ligands. nih.gov This delocalization can give rise to interesting magnetic properties, including high-spin ground states through a mechanism known as double exchange. berkeley.edu The spin state of the iron centers (high-spin or low-spin) is a critical factor determining the magnetic behavior and reactivity of the complex. researchgate.net Computational studies, often in conjunction with experimental techniques like magnetometry, are essential for understanding the intricate relationship between structure, electron delocalization, and spin states in these complex iron systems. mit.edu The stabilization of intermediate spin states in iron-containing systems like porphyrins has been shown to be influenced by electron delocalization between the metal and the ligand's π system. arxiv.org

Catalytic Mechanisms and Applications of Iron Naphthenate

General Catalytic Principles of Iron Naphthenate

The catalytic action of this compound is rooted in the versatile chemistry of iron, which can exist in multiple oxidation states (commonly +2 and +3). nih.gov This allows it to act as a potent catalyst in a variety of reactions. In organic synthesis, iron's ability to switch between oxidation states facilitates single electron transfer (SET) processes. nih.gov In lower oxidation states, iron exhibits nucleophilic characteristics, while in higher oxidation states, it functions as a Lewis acid, activating unsaturated bonds. nih.gov

Within the context of petroleum processing, iron compounds like this compound are known to deposit on catalysts during processes such as fluid catalytic cracking (FCC). gychbjb.comresearchgate.net While this deposition can lead to catalyst deactivation by blocking pores and active sites, the inherent catalytic nature of iron also plays a role in the chemical transformations occurring. researchgate.netfrontiersin.org The naphthenate ligand itself can also contribute to the catalytic process. The ring structure of naphthenic acids can improve the catalyst's contact with non-hydrocarbon components in crude oil. acs.org

Catalysis in Petroleum Processing and Hydrocarbon Transformation

This compound serves as a notable catalyst in several key areas of petroleum processing, primarily aimed at upgrading heavy crude oils and managing fuel stability.

Catalytic Aquathermolysis of Heavy Oils

Aquathermolysis is a process that uses water at high temperatures and pressures to upgrade heavy oil by reducing its viscosity and removing undesirable components. researchgate.net The addition of catalysts like this compound significantly enhances the efficiency of this process. nih.govacs.org this compound has shown superior catalytic performance in aquathermolysis compared to other transition metal naphthenates like those of zinc and manganese. acs.orgnih.gov

The primary mechanism for viscosity reduction during the catalytic aquathermolysis of heavy oil with this compound involves the breaking of large, complex molecules into smaller, less viscous ones. acs.orgmdpi.com The process is believed to be initiated by the cleavage of carbon-sulfur (C-S) bonds, which are thermally weaker than carbon-carbon (C-C) bonds. mdpi.com This initial bond breaking acts as a trigger for a cascade of reactions including:

Pyrolysis and Depolymerization: The thermal energy and catalytic action break down large molecules like asphaltenes and resins. d-nb.info

Hydrogenation: Water acts as a source of hydrogen, which helps to saturate the resulting smaller molecules, preventing their repolymerization into larger, more viscous structures. d-nb.inforesearchgate.net

Ring-Opening: The catalyst facilitates the opening of cyclic hydrocarbon structures present in asphaltenes and resins. d-nb.inforesearchgate.net

Research has demonstrated that under specific conditions (e.g., 340 °C and 3 MPa), this compound can achieve significant viscosity reduction. acs.orgnih.gov For instance, in one study, a viscosity reduction of up to 75.91% was observed after 24 hours. nih.gov When combined with an emulsification process to increase the contact area between the catalyst, water, and oil, the viscosity reduction can be even more pronounced, reaching up to 85.0% in 2 hours. nih.govacs.org

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Viscosity Reduction (%) | Reference |

| This compound | 340 | 24 | 75.91 | nih.gov |

| This compound (with emulsification) | 340 | 2 | 85.0 | nih.govacs.org |

| Manganese Naphthenate | ~310 | 24 | 41.49 | acs.org |

| Zinc Naphthenate | 340 | 24 | Minimal | acs.org |

This compound also plays a crucial role in the desulfurization of heavy oils during aquathermolysis. The catalyst facilitates the cleavage of C-S bonds within the complex organosulfur compounds found in crude oil. acs.orgmdpi.com The iron catalyst is thought to interact directly with heteroatoms like sulfur, weakening the C-S bonds and promoting their breakage. cup.edu.cn The sulfur is then typically converted to hydrogen sulfide (B99878) (H₂S), which can be removed as a gas. cup.edu.cn Studies have shown that the use of this compound in catalytic aquathermolysis can lead to a desulfurization rate of up to 50.01% under conditions of 340 °C and 3 MPa for 2 hours in an emulsified system. nih.govacs.orgsmolecule.com

Asphaltenes and resins are high-molecular-weight components of crude oil that contribute significantly to its high viscosity and processing challenges. cup.edu.cn this compound has proven effective in converting these heavy components into lighter, more valuable fractions such as saturates and aromatics. acs.orgnih.gov

During catalytic aquathermolysis, this compound promotes the breakdown of the complex polycyclic aromatic hydrocarbon structures that form the core of asphaltene and resin molecules. acs.org The catalyst's ability to facilitate bond cleavage and hydrogenation reactions leads to a decrease in the asphaltene and resin content of the oil. nih.govcup.edu.cn Research has shown a clear trend of decreasing asphaltene and resin content with a corresponding increase in saturate and aromatic content after treatment with this compound. acs.orgnih.gov The conversion efficiency of asphaltene and resin is higher with oil-soluble catalysts like this compound compared to water-soluble catalysts. cup.edu.cn For instance, the conversion of asphaltene can range from 3.8% to 14.9%, and for resin, it can be between 8.1% and 22.9% using this compound. cup.edu.cnvortexmediaproductions.com

| Component | Change after Catalytic Aquathermolysis with this compound | Reference |

| Asphaltenes | Decrease | acs.orgnih.gov |

| Resins | Decrease | acs.orgnih.gov |

| Saturates | Increase | acs.orgnih.gov |

| Aromatics | Increase | acs.orgnih.gov |

Desulfurization Processes

Role in Oxidative Polymerization Reactions in Fuel Systems

In fuel systems, particularly in hydrotreaters, this compound can act as a catalyst for undesirable oxidative polymerization reactions. researchgate.net This can lead to the formation of insoluble gums and sediments, causing fouling of filters and other equipment. researchgate.net The presence of this compound, often a product of corrosion in distillation units, can significantly increase the formation of C7-insoluble materials when fuels are exposed to oxygen. researchgate.net While the kinetics of oxygen uptake may be similar in the presence and absence of this compound, the catalytic effect of the iron compound promotes the polymerization of oxidized species into larger, insoluble molecules. researchgate.net This highlights a dual role for this compound, where its catalytic activity can be detrimental in certain fuel handling and processing contexts. researchgate.net

Induction of Fouling Deposit Formation

This compound is a significant contributor to fouling in refinery processes, a phenomenon where unwanted material accumulates on heat transfer surfaces, leading to operational inefficiencies and potential damage. The formation of this compound is classified as a type of corrosion fouling. google.com This process involves the reaction of naphthenic acids present in crude oil with iron from the processing equipment surfaces, such as pipelines and heat exchangers. google.comualberta.ca

The resulting this compound can then be involved in subsequent reactions, for instance, with hydrogen sulfide, to form iron sulfide, further contributing to the deposit layer. google.com In some instances, this compound, formed as a corrosion byproduct, has been identified as a catalyst for fouling reactions, particularly in oxidative environments. ualberta.ca The presence of these deposits can lead to severe operational issues, including unplanned unit shutdowns. google.com The characterization of these foulant deposits is crucial for understanding the underlying causes and mitigating their formation. google.com Studies have utilized various analytical techniques to identify the chemical composition of these deposits, confirming the role of iron compounds. google.comscribd.com

Catalysis of Hydroperoxide Decomposition

This compound demonstrates catalytic activity in the decomposition of hydroperoxides. Research has shown that the addition of this compound can accelerate the decomposition rate of various hydroperoxides, such as cumene (B47948) hydroperoxide (CHP). researchgate.netacs.org For instance, the addition of 1 ppm of this compound was found to increase the decomposition rate of cumene hydroperoxide by a factor of three. researchgate.net

However, its catalytic efficacy can be significantly less than that of other metal naphthenates. For example, manganese naphthenate was reported to increase the decomposition rate of CHP by a factor of 100 under similar conditions. researchgate.net Studies comparing different metal naphthenates have consistently shown that the type of metal is a significant factor in the hydroperoxide decomposition rate. researchgate.netacs.org While this compound does catalyze the reaction, copper and manganese naphthenates exhibit much larger increases in the relative decomposition rate. acs.org

The following table presents Arrhenius parameters for the pseudo-first-order, liquid-phase decomposition of cumene hydroperoxide (CHP) with 1 ppm of various dissolved metal naphthenates, illustrating the comparative catalytic effect of this compound.

| Metal Naphthenate | Ea (kcal/mol) | Log(A) (s⁻¹) | Number of Experimental Temperatures |

|---|---|---|---|

| Fe | 23 | 8.6 | 3 |

| Zn | 26 | 9.4 | 2 |

| Cu | 14 ± 3 | 3.8 ± 1.5 | 8 |

| Mn | 11 | 3.4 | 3 |

Data sourced from Energy & Fuels. acs.org

In the context of tertiary butyl hydroperoxide (TBHP) decomposition, this compound was shown to be significantly less active compared to certain organometallic iron compounds, such as cyclooctatetraene (B1213319) iron tricarbonyl. google.com

Impact on Fluid Catalytic Cracking (FCC) Catalysts

Iron Contamination Mechanisms on FCC Catalysts

Iron contamination is a significant issue in Fluid Catalytic Cracking (FCC) units, and this compound, present in heavy crude oil feedstocks, is a primary source of this contamination. researchgate.netmdpi.comgychbjb.comfrontiersin.org Unlike smaller inorganic iron compounds like iron chloride, the larger molecular structure of this compound contributes more significantly to catalyst poisoning. researchgate.netmdpi.com

During the cracking process, iron compounds deposit on the surface of the FCC catalyst. gychbjb.com This deposition is not uniform. Iron from this compound tends to enrich on the catalyst's exterior surface. researchgate.net Over time, this accumulation can form iron-enriched nodules or a dense layer on the catalyst particle. researchgate.netfrontiersin.orgresearchgate.net When the iron concentration becomes sufficiently high (e.g., exceeding 7,400 μg/g), obvious nodulation occurs on the catalyst surface. frontiersin.orgnih.gov These nodules can form a low-melting-point eutectic with other elements present on the catalyst, such as sodium and silicon oxide, creating a smooth structure that covers the catalyst surface and blocks its pores. gychbjb.com

Effects on Catalyst Deactivation and Performance

The deposition of iron from this compound has a detrimental impact on the performance and physical properties of FCC catalysts. researchgate.netmdpi.comfrontiersin.org The formation of nodules and surface layers physically blocks the catalyst's pores, which is a primary mechanism of deactivation. researchgate.netgychbjb.com This pore blockage hinders the diffusion of reactant molecules to the active sites within the catalyst particle. afpm.org

This leads to several negative consequences for the catalyst's properties and performance:

Reduced Surface Area and Pore Volume: Studies have shown a significant decrease in the catalyst's surface area and pore volume as iron deposition increases. For example, with iron deposition increasing from 53 μg/g to 11,690 μg/g, the surface area decreased from 125.3 m²/g to 91.0 m²/g, and the pore volume dropped from 0.21 cm³/g to 0.16 cm³/g. frontiersin.orgnih.govresearchgate.net

Decreased Acidity: this compound contamination leads to a significant loss of catalyst acidity, which is crucial for the cracking reactions. researchgate.netmdpi.com

Changes in Product Yields: Iron contamination alters the product selectivity of the FCC process. Typically, there is an increase in undesirable products like coke and bottoms (slurry), while the yield of valuable products such as gasoline and light cycle oil (LCO) decreases. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.org At a constant conversion rate, an increase in iron deposition has been shown to increase bottoms and coke yields while decreasing gasoline and LCO yields. frontiersin.orgfrontiersin.org The increase in coke is partly attributed to the dehydrogenation activity of the deposited iron. frontiersin.orgresearchgate.net

The table below summarizes the effect of increasing iron deposition from this compound on FCC product yields at a constant 78 wt.% conversion.

| Product | Change in Yield (%) |

|---|---|

| Bottoms | +2.15 |

| Coke | +1.31 |

| Gasoline | -2.59 |

| LCO | -2.16 |

Data sourced from Frontiers in Chemistry. frontiersin.orgfrontiersin.org

Simulation Methodologies for Iron Contamination in FCC Studies

To study the effects of iron contamination in a controlled laboratory setting, researchers use various simulation methods to mimic the deactivation process that occurs in industrial FCC units. Two prominent methods are the Mitchell impregnation method and the cyclic deactivation method. mdpi.comresearchgate.net

The Mitchell impregnation method involves impregnating the fresh catalyst with a solution containing an iron compound, such as this compound. This method tends to distribute the iron evenly throughout the catalyst particle. mdpi.comresearchgate.net While it leads to a strong dehydrogenation capacity and a slight decrease in conversion, it does not typically produce the iron nodules seen on equilibrium catalysts from industrial units. mdpi.comresearchgate.net

The cyclic deactivation method is considered a more realistic simulation. frontiersin.orgmdpi.comresearchgate.net This technique involves subjecting the catalyst to multiple cycles of reaction (with an iron-spiked feed) and regeneration, simulating the conditions in a commercial FCC unit. researchgate.netfrontiersin.org This method successfully replicates the formation of iron nodules on the catalyst surface and the concentration of iron near the particle's edge, similar to what is observed on highly iron-contaminated equilibrium catalysts. frontiersin.orgmdpi.comresearchgate.net The results from cyclic deactivation studies show a significant decrease in conversion and a high bottoms yield, which closely mirrors the performance of iron-poisoned catalysts in industrial practice. mdpi.comresearchgate.net Therefore, the cyclic deactivation method is preferred for simulating the distribution and deleterious effects of iron from sources like this compound. frontiersin.orgmdpi.com

Catalytic Activity in Organic Synthesis

This compound serves as a catalyst in certain organic synthesis applications, notably in the aquathermolysis of heavy and residual oils. In this process, it has demonstrated superior catalytic performance compared to other transition metal naphthenates like those of zinc and manganese. acs.org Under specific reaction conditions (340 °C, 3 MPa, 2 hours), this compound achieved a significant viscosity reduction rate of up to 81.76% and a desulfurization rate of 50.10% in emulsified residual oil. acs.org

The catalytic mechanism is thought to involve both the naphthenate ligand and the iron metal center. acs.org Initially, the organic ligand helps create a hydrogen-rich atmosphere. As the temperature increases, the ligand pyrolyzes, allowing the elemental iron to have better contact with the oil/water mixture, thereby enhancing the catalytic reaction. acs.org

Beyond oil upgrading, iron catalysts are widely explored in organic synthesis due to iron's abundance and low toxicity. scispace.com While many of these applications use different iron complexes, the catalytic potential of iron compounds, in general, is vast, covering reactions like C-H activation, cross-coupling, and oxidations. scispace.commdpi-res.com For instance, some iron-based coordination polymers have been shown to be effective catalyst precursors for the oxidation of saturated hydrocarbons like cyclohexane, a process where industrial methods sometimes use cobalt naphthenate catalysts. mdpi.com

This compound in Oxidation Reactions

This compound is widely recognized for its role as a catalyst in oxidation reactions, most notably as a drier in coatings and for upgrading heavy crude oil. myskinrecipes.comvulcanchem.commdpi.com The fundamental mechanism involves the iron ion cycling between its Fe(II) and Fe(III) oxidation states to facilitate the formation of radicals and the decomposition of hydroperoxides, which are key steps in oxidative processes. mdpi.comuniversiteitleiden.nlresearchgate.net

In the context of coatings like paints and varnishes, this compound acts as a primary or auxiliary drier. durachem.comstanfordmaterials.com It accelerates the autoxidation of drying oils, such as linseed oil, which are rich in unsaturated fatty acids like linoleic acid. researchgate.netwikipedia.orglehigh.edu The process begins with the reaction of the lower-valent iron complex with atmospheric oxygen to form a metal-superoxide adduct. mdpi.comresearchgate.net This species then abstracts a hydrogen atom from the allylic C-H groups of the unsaturated fatty acid chains, initiating a radical chain reaction. mdpi.comuniversiteitleiden.nl This leads to the formation of hydroperoxides. The iron catalyst then promotes the decomposition of these hydroperoxides into peroxide and alkoxide radicals, which initiate the crosslinking and polymerization of the oil molecules, converting the liquid paint film into a hard, durable coating. myskinrecipes.comuniversiteitleiden.nl While iron is a potent oxidation catalyst, its activity is most pronounced at higher temperatures. stanfordmaterials.comlehigh.edu

Another significant application is in the catalytic aquathermolysis and low-temperature oxidation of heavy crude oil. mdpi.comnih.gov In these processes, this compound is used to break down large, complex molecules like asphaltenes and resins into lighter, more valuable components. nih.govacs.org The catalyst facilitates the cleavage of carbon-sulfur (C-S) and other bonds within the heavy oil fractions. nih.govcup.edu.cn Studies have shown that this compound effectively reduces the viscosity and sulfur content of residual oils. nih.govacs.org For instance, research on the catalytic oxidation of heavy oil demonstrated that this compound could achieve a viscosity reduction rate of over 75% while decreasing the asphaltene content. mdpi.com The catalytic activity in this context is attributed to the ability of iron to interact with heteroatoms (like sulfur) and weaken the bonds, promoting the fragmentation of large molecules. cup.edu.cn

Interactive Table: Research Findings on this compound in Oxidation Reactions

Users can sort the data by clicking on the column headers.

| Substrate | Catalyst System | Temperature (°C) | Key Findings | Reference(s) |

| Heavy Oil | This compound | 140 | Viscosity reduction rate of 75.59%; Asphaltene content reduced by 0.81%. | mdpi.com |

| Emulsified Residual Oil | This compound | 340 | Viscosity reduction rate of 81.76%; Desulfurization rate of 50.10%. | acs.org |

| Asphaltene and Resin | This compound, Cyclohexane, Water | 280 | Showed the highest catalytic ability for asphaltene and resin conversion compared to nickel naphthenate and sulfate-based catalysts. | cup.edu.cn |

| Linseed Oil | Iron(II) Salt | 60-100 | Catalyzes oxidation via the formation of metal-dioxygen (superoxide) adducts; catalytic effectiveness follows Co(II) > Mn(II) > Fe(II). | researchgate.net |

| Vacuum Residue | This compound (0.1-0.3 wt%) | 240 | Accelerated the rate of liquid-phase oxidation for bitumen production. | researchgate.net |

Applications in Polymerization Reactions

This compound also serves as a catalyst or accelerator in various polymerization reactions, particularly for curing unsaturated polyester (B1180765) resins and polymerizing conjugated diolefins. myskinrecipes.comgoogle.com Its function in these systems is often to work in conjunction with an initiator, such as a peroxide, to generate the free radicals necessary to start the polymerization chain reaction. google.comchempedia.info

In the curing of unsaturated polyester (UPR) resins, which are typically solutions of a polyester in a vinyl monomer like styrene, this compound can be used as an accelerator. myskinrecipes.comresearchgate.net The curing process involves the crosslinking of the polyester chains with the monomer. This is initiated by free radicals generated from the decomposition of a peroxide, such as methyl ethyl ketone peroxide (MEKP). researchgate.net Metal carboxylates like this compound facilitate this decomposition. googleapis.com While cobalt salts are the most common accelerators, iron-based systems are also effective, especially in specific formulations or as alternatives to reduce costs or color in the final product. google.comchempedia.infojinyangchem.com The iron complex acts as a redox promoter, accelerating the breakdown of the peroxide into radicals, thereby controlling the gel and cure times of the resin. google.comgoogleapis.com

This compound has also been utilized in catalyst systems for the polymerization of conjugated diolefins (monomers with two alternating double bonds) to produce high molecular weight polymers, which are used in tires and other rubber products. google.com In this application, it is part of a multi-component catalyst system, typically consisting of (1) an iron-containing compound like this compound, (2) an organometallic reducing agent (e.g., from aluminum or lithium), and (3) a sulfur or oxygen-containing ligand. google.com The iron compound is reduced by the organometallic agent to a lower oxidation state, which is the active species for polymerization.

Interfacial Phenomena and Emulsion Dynamics Involving Iron Naphthenate

Emulsion Stabilization Mechanisms

Iron naphthenate is known to enhance the stability of water-in-oil emulsions, which can be a significant issue in the petroleum industry. smolecule.com The stabilization occurs through several mechanisms, primarily by altering the properties of the oil-water interface.

Interfacial Tension Reduction

One of the principal ways this compound stabilizes emulsions is by lowering the interfacial tension (IFT) between oil and water. smolecule.com The accumulation of these molecules at the interface reduces the energy needed to form the dispersed droplets of an emulsion. nih.govspe.org A lower IFT facilitates the creation and maintenance of a stable mixture of otherwise immiscible liquids. spe.org

The extent of IFT reduction is dependent on several factors, including the specific molecular structure of the naphthenic acid, the pH of the water, and the concentration of the compounds. researchgate.netacs.orgmdpi.com The presence of divalent cations like iron (Fe²⁺) can lead to a lasting decrease in interfacial tension. researchgate.net This is thought to be caused by electrostatic forces at the interface that lead to a denser packing of the naphthenic acid molecules. researchgate.net While some studies indicate that smaller naphthenic acid molecules are more effective at reducing IFT, larger molecules are believed to contribute to stability through other means. nih.gov

| Factor | Influence on Interfacial Tension (IFT) | Source |

|---|---|---|

| Increased pH | Marked decrease in IFT | ntnu.no |

| Presence of Divalent Cations (e.g., Fe²⁺) | Permanent lowering of IFT | researchgate.net |

| Increased Surfactant Concentration | General decrease in IFT | researchgate.net |

| Naphthenic Acid Structure | Strong dependence; varies by structure | researchgate.netacs.org |

Interactions with Surfactants and Chemical Additives

This compound's stabilizing effect is often amplified through its interactions with other surface-active substances found in crude oil, such as asphaltenes and resins. researchgate.netresearchgate.net Asphaltenes are known to form a protective, viscoelastic film around water droplets, which acts as a physical barrier preventing them from merging. tandfonline.comcuny.edu this compound can interact with these asphaltene films, potentially making them more rigid and thereby increasing the stability of the emulsion. researchgate.net

The interaction between naphthenates and asphaltenes can be synergistic, meaning their combined effect is greater than the sum of their individual effects. researchgate.net For example, certain types of naphthenic acids (diprotic acids) can adsorb at the interface and promote the adsorption of asphaltenes, resulting in highly compact and stable emulsions. researchgate.net In contrast, some commercially produced naphthenic acids have been found to have the opposite effect, acting as demulsifiers by disrupting the droplet's protective film. tandfonline.com While chemical additives are often used to break these emulsions, their effectiveness can be influenced by the presence of this compound. smolecule.com

Influence on Demulsification Processes in Crude Oil

The stability conferred by this compound creates considerable challenges for demulsification, the process of separating water from crude oil, which is a crucial step before the oil can be refined.

Water Droplet Coalescence Dynamics

This compound impedes the coalescence of water droplets, which is the process where smaller droplets merge to form larger ones that can then be separated more easily. researchgate.net An increase in the concentration of this compound within an emulsion typically leads to a decrease in the average size of the water droplets, which is a sign of a more stable emulsion that resists coalescence. researchgate.net The process of coalescence requires the thinning and eventual rupture of the thin film of oil separating the water droplets. researchgate.net The presence of this compound and other surfactants at the interface strengthens this film, making it more elastic and resistant to breaking. tandfonline.comcuny.edu

Studies have shown that certain chemical agents can encourage water droplets to aggregate, working against the stabilizing effect of this compound. researchgate.net For example, a complexing agent based on polyaspartic acid has been observed to promote the clumping of water droplets. researchgate.net

Zeta Potential and Interfacial Charge Studies

The stability of an emulsion is also influenced by the electrostatic forces between droplets, a property that can be quantified by measuring the zeta potential. mdpi.comcosmeticsandtoiletries.com Zeta potential reflects the magnitude of the repulsive or attractive electrical charge between droplets. cosmeticsandtoiletries.com A higher absolute value of the zeta potential typically signifies stronger repulsive forces, which helps to keep the droplets separated and results in a more stable emulsion. mdpi.com

| Emulsion Property | Effect of Increased this compound | Source |

|---|---|---|

| Water Droplet Size | Decrease | researchgate.net |

| Water Removal Rate | Decrease | researchgate.net |

| Oil Content in Water | Increase | researchgate.net |

| Zeta Potential (Negative Value) | Increase | researchgate.net |

| Emulsion Stability | Increase | researchgate.net |

Environmental Fate and Degradation Research of Iron Naphthenate

Environmental Persistence and Mobility Studies

However, the mobility of the naphthenate portion is highly dependent on environmental conditions, particularly pH. ut.ac.ir At neutral or alkaline pH, naphthenic acids can become water-soluble as naphthenates, increasing their mobility in surface waters that have been contaminated. ut.ac.ir The reactivity and environmental fate of such metal-organic compounds are substantially affected by the chelated metal ion. acs.org The speciation of these complexes is crucial for predicting their environmental behavior, as they primarily exist as metal complexes in natural waters. acs.org While some data sheets indicate no data is available for mobility in soil, the potential for long-term adverse effects in the aquatic environment is recognized. fishersci.comchemicalbook.com

Biodegradation Pathways and Microbial Interactions

The biodegradation of iron naphthenate is a key area of environmental research, focusing on the breakdown of the organic naphthenic acid structures. Microbial organisms can utilize commercial mixtures of naphthenic acids as a source of energy, indicating they can be decomposed innately. ut.ac.ir The iron component of the molecule can also play a significant role in microbial processes. Iron compounds can influence the degradation and fate of organic contaminants through various transformation processes. mdpi.com In anaerobic environments, iron can act as an electron acceptor for microbial hydrocarbon degradation. mdpi.comnih.gov Studies on this compound have noted its ability to influence microbial growth and metabolism in environments such as oilfields. smolecule.com

The aerobic biodegradation of naphthenic acids (NAs), the organic constituents of this compound, is considered a primary route for their removal from the environment and is generally more rapid than anaerobic degradation. clemson.eduresearchgate.net The rate and extent of this degradation are heavily influenced by a range of environmental factors. nih.govresearchgate.net

Research has shown that under optimal conditions, significant removal of NAs can be achieved. In one study, approximately 50% removal of an initial 61 ± 8 mg/L of NAs was accomplished in under two days. nih.govresearchgate.net Complete degradation to below the method detection limit (5 mg/L) occurred by day six in treatments with favorable conditions. nih.govresearchgate.net The biodegradation process alters the composition of the complex NA mixture, with studies demonstrating that lower molecular weight acids (those with carbon numbers n=5-13) are degraded more readily than higher molecular weight acids. nih.gov However, certain NA structures are highly resistant to degradation. frontiersin.org For example, the tricyclic diamondoid NA, 1-adamantane carboxylic acid (ACA), has been shown to be recalcitrant even during extended incubation periods. frontiersin.org

The effectiveness of aerobic degradation is dependent on several key environmental parameters, as detailed in the table below.

| Environmental Factor | Condition Favoring Degradation | Source |

|---|---|---|

| Nutrients (C:N:P Ratio) | C:N 10:1-500:1, C:P 100:1-5000:1. A ratio of 100:10:1 was found to be highly effective. | nih.gov, researchgate.net |

| Dissolved Oxygen (DO) | 4.76 - 8.43 mg/L. Rates were highest at > 8 mg/L. | nih.gov, researchgate.net |

| pH | 6 - 8. Optimal degradation observed at pH ~8-9. | nih.gov, researchgate.net |

| Temperature | 5 - 25 °C. Slower degradation was observed at lower temperatures (6-16 °C), with the highest rates above 23 °C. | nih.gov, researchgate.net |

| Microbial Diversity | Higher microbial diversity is linked to more effective degradation. Lower temperatures can reduce diversity and slow degradation. | nih.gov, researchgate.net |

In oilfield environments, this compound can significantly influence the local microbial communities. smolecule.com The compound serves as both a source of iron, an essential micronutrient for most microorganisms, and a carbon source through its naphthenic acid component. smolecule.comasm.org The presence of NAs can drive the enrichment of specific microbial communities capable of their metabolism. nih.gov Studies using enrichment cultures from anoxic tailings amended with surrogate NAs have shown that microbial communities capable of metabolizing these compounds are enriched under various conditions, including iron-reducing conditions. nih.gov

The introduction of hydrocarbon contaminants into iron-rich environments, such as the iron oxide mats formed by microaerophilic iron-oxidizing bacteria, alters microbial community structure. nih.govfrontiersin.org Research on such mats exposed to hydrocarbons revealed a decrease in alpha diversity and evenness compared to unexposed mats. nih.govfrontiersin.org However, these environments also showed the presence of specific microbial taxa associated with hydrocarbon degradation. nih.govfrontiersin.org The iron cycle, influenced by microbial activity, plays a direct role in the fate of hydrocarbon contaminants. nih.gov Microbial-based iron transformations are often faster than purely chemical ones and can be stimulated by the presence of organic compounds, leading to enhanced biodegradation. nih.gov The addition of oxygen and other substances during oilfield operations like water-flooding can also alter the microbial ecosystem, often shifting it from indigenous anaerobic microbes to faster-growing opportunistic bacteria. researchgate.net

Analytical and Characterization Methodologies for Iron Naphthenate Systems

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of iron naphthenate. These techniques probe the interactions of electromagnetic radiation with the molecule, yielding data on its functional groups, bonding, and the environment of the iron center.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. unirioja.escdmf.org.br The formation of this compound from naphthenic acids can be monitored by observing changes in the infrared spectrum. A key indicator is the appearance of a characteristic band for the carboxylate group (COO-) resulting from the reaction between iron and the carboxylic acid. portalabpg.org.br

In studies of jet fuel deposits, FTIR has been used to identify the concentration of additives like this compound. nasa.gov The presence of this compound enhances specific bands, notably around 1580 cm⁻¹, which is assigned to carboxylate salts. nasa.gov This technique can also distinguish between "amorphous" and "crystalline" components of paraffinic chains in deposits by analyzing the CH₂ rocking mode around 720-730 cm⁻¹. nasa.gov Furthermore, in situ FTIR measurements have confirmed the formation of an this compound film during corrosion processes at room temperature. cdmf.org.br

Key FTIR Bands for this compound and Related Species:

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Significance |

| Carboxylate (COO⁻) stretch | ~1580 | Indicates formation of this compound. nasa.gov |

| C=O stretch (ester group in tannic acid) | 1711 | Present in precursors. acs.org |

| Benzene ring stretch | 1613 | Present in aromatic precursors. acs.org |

| CH₂ rocking mode (amorphous) | ~720 | Enhanced by naphthenates in deposits. nasa.gov |

| CH₂ rocking mode (crystalline) | ~730 | Wiped out by naphthenates in deposits. nasa.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the naphthenate ligands. unirioja.esontosight.ai In the analysis of heavy oils, ¹H NMR is used to determine the average number of aliphatic carbons in alkyl chains and the aromaticity factor, which helps in understanding the compositional changes during processes like catalytic aquathermolysis where this compound is used as a catalyst. cup.edu.cn

By analyzing the chemical shifts and integration of signals, researchers can gain insights into the structure of the organic part of the this compound molecule. acs.orgtandfonline.com For instance, NMR data can confirm the absence of carbon-carbon multiple bonds, indicating the presence of saturated hydrocarbon rings in the naphthenic acid structure. tandfonline.com

Mass Spectrometry (MS), including FT-ICR MS

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound and its precursors. unirioja.esontosight.ai High-resolution techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are particularly powerful for analyzing complex mixtures containing naphthenic acids and their derivatives. researchgate.netresearchgate.net

FT-ICR MS can identify tens of thousands of different naphthenic acids in a single oil sample, with molecular weights ranging from 200 to 1000 Da. fsu.edu This level of detail is crucial for understanding corrosion processes, as it is believed that a specific subset of naphthenic acids is primarily responsible for the formation of this compound and subsequent corrosion. fsu.eduacs.org The thermal decomposition of iron naphthenates can lead to the formation of ketones, which can be characterized by FT-ICR MS to identify the original reactive acids. acs.orgresearchgate.net Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another MS technique used to determine the molecular weight distribution of naphthenic acids. efcweb.org

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FTIR and is particularly useful for studying the effects of this compound in various systems. mdpi.com It has been used to monitor the conversion of non-conjugated alkene groups to conjugated ones in the presence of catalysts like this compound. mdpi.com In the study of iron-based inks, Raman spectroscopy can reveal changes in the characteristic bands of the metal-ligand complex. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has been employed to analyze very thin deposits, providing sharp bands that aid in determining the composition of the deposit. nasa.gov

Key Raman Shifts for Related Iron Compounds:

| Compound/Vibration | Raman Shift (cm⁻¹) |

| Magnetite (Fe₃O₄) | Characteristic bands observed. jsaer.com |

| Hematite (B75146) (α-Fe₂O₃) | Characteristic bands observed. jsaer.com |

| Goethite (α-FeOOH) | 247, 299, 387, 476, 549, 585, 689 jsaer.com |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific technique for probing the nuclear environment of iron atoms, making it invaluable for studying iron-containing compounds like this compound. mdpi.com This method provides information about the oxidation state (e.g., Fe²⁺, Fe³⁺), spin state, and coordination geometry of the iron center. wisc.edunih.gov

It has been used to characterize iron oxides synthesized for catalytic purposes and to identify different iron-containing phases in environmental samples. mdpi.comacs.org The technique can distinguish between different iron oxides like magnetite and hematite based on their characteristic Mössbauer parameters. mdpi.comdntb.gov.ua

Chromatographic Separation Methods

Chromatography is essential for separating the complex mixtures in which this compound is often found, allowing for more detailed analysis of the individual components. rsc.org Various chromatographic techniques are employed to isolate naphthenic acids and their derivatives from crude oil and other matrices. efcweb.org

Methods like liquid chromatography are used to extract naphthenic acids before they are analyzed by other techniques such as IR spectroscopy or mass spectrometry. efcweb.org Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of naphthenic acid fractions. unirioja.es In some analytical procedures, a multi-step process involving chromatographic separation is necessary to isolate specific compounds, such as ketones derived from the decomposition of iron naphthenates, from other oxygen-containing compounds. fsu.edu The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. rsc.org For the analysis of iron isotopes, ion chromatography on a strongly basic anion-exchange resin is used for purification. nih.gov Paper chromatography has also been used to separate and identify metal ions. interchemnet.com

High Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

Microscopic and Surface Characterization Techniques

Microscopic techniques are essential for visualizing the morphology and elemental distribution of this compound, particularly when it forms deposits or is part of a larger material structure.

Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of the surface topography of materials. nanoscience.com In the study of this compound, SEM is frequently used to observe the morphology of deposits and their effects on surfaces, such as on fluid catalytic cracking (FCC) catalysts. frontiersin.orgresearchgate.netnih.gov For example, SEM has been used to clearly observe the formation of iron nodules on catalyst surfaces when contaminated with this compound. frontiersin.orgresearchgate.netresearchgate.net

When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM becomes a potent tool for elemental analysis. nanoscience.comunimelb.edu.au SEM-EDS allows for the identification and mapping of the elemental composition of a sample's surface. mdpi.com This is particularly useful for confirming the presence of iron in deposits and understanding its distribution. semanticscholar.orgnih.gov For instance, SEM-EDS analysis of FCC catalysts has shown that iron can be evenly distributed when introduced via impregnation, while cyclic deactivation methods lead to iron concentration at the catalyst's edge. researchgate.netmdpi.com It has also been used to detect differences in the chemical composition of iron oxide scales formed from the decomposition of this compound. onepetro.org

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the characterization of the internal structure of materials at the nanoscale. mdpi.com TEM has been employed to study the morphology and composition of iron oxide scales that are believed to form from the thermal decomposition of this compound at high temperatures. onepetro.orgresearchgate.net

In the field of nanotechnology, TEM is crucial for characterizing nanoparticles synthesized using this compound as a precursor. mdpi.com For example, it has been used to confirm the core-shell structure of amino-functionalized silica-coated iron oxide nanoparticles and to analyze their size distribution. ntnu.no TEM images have also been used to study the morphology of iron oxide nanoparticles synthesized by thermal decomposition methods. mdpi.com

Scanning Electron Microscopy (SEM) and SEM-EDS

Porosity and Surface Area Analysis (e.g., N2 Adsorption-Desorption)

Porosity and surface area are critical properties, especially when this compound is associated with catalytic materials. Nitrogen (N2) adsorption-desorption is a standard technique used to determine these properties. The Brunauer-Emmett-Teller (BET) method is commonly applied to the adsorption data to calculate the specific surface area. rsc.org

Studies on FCC catalysts contaminated with this compound have shown that increasing iron deposition leads to a significant decrease in the catalyst's surface area and pore volume. frontiersin.orgresearchgate.net For example, as iron deposition increased from 53 µg/g to 11,690 µg/g, the surface area of a catalyst decreased from 125.3 m²/g to 91.0 m²/g, and the pore volume decreased from 0.21 cm³/g to 0.16 cm³/g. frontiersin.org This reduction in surface area and porosity is often attributed to the formation of iron nodules that block catalyst pores. researchgate.net N2 adsorption-desorption measurements are also used to characterize the textural properties of novel materials synthesized using this compound, such as core-shell nanoparticles. rsc.org

Table 2: Impact of Iron Deposition (from this compound) on Catalyst Properties

| Iron Deposition (µg/g) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|

| 53 | 125.3 | 0.21 | frontiersin.org |

Other Quantitative and Qualitative Methods

Beyond primary spectroscopic and chromatographic techniques, other methodologies provide valuable quantitative and qualitative data for the characterization of this compound and related systems. These methods often focus on bulk properties or specific chemical characteristics that are crucial for understanding the behavior of these compounds, particularly in industrial contexts like petroleum refining.

Total Acid Number (TAN) Determination

Total Acid Number (TAN) is a quantitative measure used to determine the acidity of a substance, such as crude oil or its fractions. It is defined as the amount of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the acidic components in one gram of a sample. petro-online.comxylemanalytics.com Since the acidity of crude oil is largely attributed to carboxylic acid compounds like naphthenic acids, TAN is frequently used as a proxy to quantify their presence. efcweb.org The standard test method for determining TAN is ASTM D664, which employs potentiometric titration. petro-online.comefcweb.org

The procedure typically involves dissolving a weighed amount of the sample in a solvent mixture, commonly composed of toluene (B28343), isopropyl alcohol, and a small amount of water. xylemanalytics.com This solution is then titrated with a standardized solution of potassium hydroxide in isopropyl alcohol. xylemanalytics.com An electrode measures the potential difference during the titration, and the endpoint is determined from the resulting titration curve. petro-online.comxylemanalytics.com However, a known issue with the potentiometric method (ASTM D664) is that the sensor can become coated with heavier fractions of the sample, which can lead to imprecise measurements. petro-online.com

A more recent method, ASTM D8045, utilizes thermometric titration to determine the acid number. This technique has been shown to be both simple and precise for crude oil and refinery fractions. petro-online.com Experience in refineries and corrosion studies indicates an increased risk of corrosion when the TAN of crude oil exceeds 0.5 mg KOH/g, or when it is greater than 1.0 mg KOH/g in refinery fractions. petro-online.comazom.com

The sample size for TAN determination is adjusted based on the expected acidity, as shown in the table below.

| Expected Acid Number (mg KOH/g) | Recommended Sample Mass (g) |

| < 1.0 | 10 to 20 |

| > 1.0 | 5 |

| Unknown | Start with 5 and adjust as needed |

| Data sourced from Metrohm USA. petro-online.com |

While TAN is a widely adopted industry standard for gauging the acidity of oils, it is not always a completely reliable indicator of corrosivity (B1173158) on its own. efcweb.org The corrosive potential of naphthenic acids is also influenced by their specific molecular structure and complexity, which is not captured by a simple TAN value. efcweb.org

Vapor Pressure Osmometry (VPO)

Vapor Pressure Osmometry (VPO) is an analytical technique used to determine the number-average molecular weight (Mn) of polymers and other non-volatile compounds in solution. cup.edu.cnwikipedia.org The method relies on the colligative property of vapor pressure depression. When a solute is dissolved in a pure solvent, the vapor pressure of the solvent above the solution is lowered. wikipedia.org

A typical VPO instrument consists of two matched thermistors placed in a chamber saturated with solvent vapor. One thermistor holds a droplet of the pure solvent, while the other holds a droplet of the sample solution. wikipedia.org Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses onto the solution droplet. This condensation releases heat, causing a temperature difference between the two thermistors. The resulting voltage difference is measured and is proportional to the mole fraction of the solute in the solution, from which the molecular weight can be calculated. wikipedia.org

VPO has been effectively applied in the study of systems containing naphthenic acids and their derivatives. researchgate.netuio.no For instance, it has been used to measure the average molecular weight of asphaltene and resin fractions before and after catalytic aquathermolysis reactions where this compound served as a catalyst. cup.edu.cn In one such study, toluene was used as the solvent for the VPO measurements. cup.edu.cn The results showed an increase in the average molecular weight of both asphaltene and resin after the reaction, which was attributed to condensation or polymerization reactions occurring during aquathermolysis. cup.edu.cn

Table: Molecular Weight Changes During Aquathermolysis with this compound Catalyst

| Fraction | Initial Molecular Weight ( g/mol ) | Molecular Weight After Aquathermolysis with this compound ( g/mol ) |

| Resin | 1,738 | > 2,380 |

| Asphaltene | 2,710 | > 3,510 |

| Data sourced from a study on Liaohe heavy oil. cup.edu.cn |

The technique is generally best suited for polymers with molecular weights up to 20,000 g/mol . wikipedia.org VPO is often used in conjunction with other characterization methods to provide a more complete picture of complex mixtures like crude oil fractions. uio.no

Future Research Directions and Emerging Paradigms for Iron Naphthenate

Development of Sustainable Synthesis Routes

The traditional synthesis of iron naphthenate often involves methods that may not align with modern principles of green chemistry. smolecule.com Future research is increasingly focused on developing more sustainable and environmentally friendly synthesis routes. Key areas of investigation include:

Alternative Precursors and Solvents: Research is exploring the use of less hazardous iron precursors and the replacement of traditional organic solvents with greener alternatives. smolecule.com Methods like the solvent-assisted approach, which dissolves both the iron precursor and naphthenic acid in an organic solvent, are being re-evaluated for their environmental impact. smolecule.com

Novel Synthesis Methodologies: Techniques such as co-precipitation, where iron salts are precipitated from aqueous solutions in the presence of naphthenic acids, are being investigated as potentially more sustainable options. smolecule.com Additionally, flame spray pyrolysis (FSP) has been utilized to synthesize iron-doped nanoparticles using this compound as a precursor, suggesting a potential route for creating novel materials in a single step. mdpi.com

Process Optimization: A significant research thrust is the optimization of reaction conditions to reduce energy consumption and waste generation. This includes fine-tuning parameters like temperature and pressure to improve yield and minimize by-product formation.

Exploration of Novel Catalytic Transformations

This compound's catalytic activity is a cornerstone of its industrial utility, and future research aims to expand its application into new and innovative catalytic transformations.

Expanding Catalytic Scope: While this compound is a known catalyst in processes like the catalytic aquathermolysis of heavy oils, researchers are exploring its potential in a wider range of organic reactions. acs.orgontosight.ai This includes oxidation and polymerization reactions where the redox properties of the iron center can be leveraged. ontosight.aiontosight.ai The development of iron-based catalysts for C-H bond functionalization and cross-coupling reactions is a particularly active area of research. mdpi.comchinesechemsoc.org

Enhanced Catalytic Efficiency: Studies are focused on improving the catalytic performance of this compound. For instance, in the catalytic aquathermolysis of emulsified residual oils, this compound has demonstrated superior performance compared to other transition metal naphthenates, achieving significant viscosity and sulfur content reduction. acs.org Future work will likely involve strategies to further enhance this efficiency, potentially through the development of amphiphilic catalytic systems that improve the interaction between the catalyst and reactants. mdpi.com

Mechanism Elucidation: A deeper understanding of the reaction mechanisms underlying this compound's catalytic activity is crucial for designing more effective catalysts. researchgate.net For example, in the context of alkyd paint curing, research is ongoing to understand the formation and role of intermediate complexes in the oxidation process. mdpi.com

Advanced Understanding of Interfacial Dynamics

This compound's behavior at interfaces, particularly oil-water interfaces, is critical to its role in various applications, from emulsion stabilization in oil recovery to its impact on corrosion.

Emulsion Stability: Research continues to investigate how this compound influences the stability of oil-water emulsions by reducing interfacial tension. smolecule.com Understanding these dynamics is vital for optimizing processes in the petroleum industry, where the formation of stable emulsions can be both beneficial and detrimental. smolecule.comresearchgate.net

Naphthenate Formation and Inhibition: The formation of metal naphthenates at the oil-water interface is a significant issue in oil production, leading to equipment fouling. smolecule.comresearchgate.net Future research will focus on developing effective inhibitors and optimizing processes to mitigate these formations. smolecule.comresearchgate.net

Influence of Molecular Structure: Studies have shown that the structure of the naphthenic acids themselves plays a crucial role in their interfacial activity and the properties of the resulting metal naphthenates. tandfonline.comtandfonline.com Characterizing these complex mixtures and understanding how their composition affects interfacial phenomena remains a key research area. tandfonline.comtandfonline.com

Innovative Approaches to Environmental Management and Remediation

The environmental fate and impact of this compound and its constituent naphthenic acids are of growing concern, prompting research into innovative management and remediation strategies.

Biodegradation: The microbial degradation of naphthenic acids is a promising avenue for the bioremediation of contaminated water, such as oil sands process-affected water (OSPW). nih.govinrs.caresearchgate.net Research is exploring both aerobic and anaerobic degradation pathways, with some studies indicating the involvement of iron-reducing bacteria in the anaerobic process. nih.govinrs.caresearchgate.net

Advanced Oxidation Processes: Chemical oxidation methods are being investigated for the degradation of naphthenic acids. ualberta.ca This includes the use of activators like iron sulfate (B86663) or zero-valent iron to enhance the oxidation process. ualberta.ca The development of engineered biochar-iron nanocomposites for activating peroxymonosulfate (B1194676) to degrade naphthenic acids is another emerging area. researchgate.net

Toxicity Assessment and Reduction: A critical aspect of environmental management is understanding and mitigating the toxicity of naphthenic acids and their degradation byproducts. nih.govresearchgate.net Future research will likely involve the use of advanced bioassays to evaluate the toxicity of treated water and ensure the environmental safety of remediation processes. researchgate.net

Integration of Advanced Analytical and Computational Methodologies

Advancements in analytical and computational tools are poised to provide unprecedented insights into the nature and behavior of this compound.

Advanced Characterization Techniques: Sophisticated analytical methods are crucial for characterizing the complex mixtures of naphthenic acids that form this compound. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), nuclear magnetic resonance (NMR), and various chromatographic methods are being employed to elucidate the molecular composition and structure of these compounds. tandfonline.comresearchgate.netacs.orgunirioja.es

Computational Modeling: Computational modeling is becoming an increasingly powerful tool for understanding the properties and reactivity of this compound. Kinetic models are being developed to predict corrosion rates based on the structural characteristics of naphthenic acids. unirioja.esresearchgate.net Computational fluid dynamics (CFD) simulations can also be used to model complex processes involving this compound. acs.org

Data-Driven Approaches: The integration of large datasets from analytical characterization with computational models will enable a more predictive understanding of this compound's behavior. This data-driven approach will be invaluable for designing new catalysts, optimizing industrial processes, and assessing environmental risks.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing iron naphthenate in laboratory settings?

- Methodology : Use carboxylate salt synthesis protocols involving iron precursors (e.g., FeCl₃) and naphthenic acid under controlled pH and temperature. Purification via solvent extraction (e.g., benzene or petroleum ether) is critical to isolate the compound .

- Characterization : Employ FTIR to confirm carboxylate-Fe coordination bonds (1,400–1,600 cm⁻¹) and ICP-OES for Fe quantification. Include reproducibility checks per journal guidelines for experimental rigor .

Q. How can researchers ensure the purity and stability of this compound in experimental systems?

- Purity Assessment : Combine elemental analysis (C/H/Fe ratios) with chromatographic techniques (HPLC-MS) to detect residual solvents or byproducts.